Synthese en Eigenschappen van (3S)-3-4-(5-Bromo-2-chlorophenyl)methylphenoxytetrahydrofuran

In de dynamische wereld van farmaceutisch onderzoek vertegenwoordigt (3S)-3-[4-(5-Bromo-2-chlorophenyl)methyl]phenoxytetrahydrofuran een intrigerende chirale verbinding die groeiende wetenschappelijke aandacht geniet. Dit molecuul, gekenmerkt door zijn stereospecifieke (3S)-configuratie en polycyclische structuur verrijkt met halogeenatomen, fungeert als een waardevol tussenproduct in de ontwikkeling van biologisch actieve stoffen. De strategische positionering van broom- en chlooratomen op het aromatische systeem, gecombineerd met het tetrahydrofuraanfragment, verleent unieke elektronische en ruimtelijke eigenschappen die cruciaal zijn voor moleculaire herkenning in biologische systemen. Dit artikel belicht de geavanceerde synthetische routes, uitgebreide fysisch-chemische karakterisering en veelbelovende biomedische perspectieven van deze verbinding, waarbij de nadruk ligt op de structurele nuances die haar potentieel als farmacofoor bepalen.

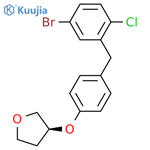

Chemische Structuur en Stereochemische Complexiteit

De moleculaire architectuur van (3S)-3-[4-(5-Bromo-2-chlorophenyl)methyl]phenoxytetrahydrofuran vertoont opmerkelijke complexiteit. De verbinding bezit een centraal tetrahydrofuraanring met een (3S)-stereocentrum, wat wijst op de absolute configuratie op koolstofpositie 3. Deze chirale kern is via een etherbinding verbonden aan een bifenylmethaansysteem, waarbij één fenylring di-gesubstitueerd is met broom op positie 5 en chloor op positie 2. De ortho-chloorsubstituent induceert significante sterische hindering, wat de rotatievrijheid van de aryl-methylbinding beperkt en bijdraagt aan conformationele rigiditeit. NMR-analyse onthult karakteristieke diastereotrope protonen in het tetrahydrofuraanfragment, terwijl röntgenkristallografie de equatoriale oriëntatie van de fenoxysubstituent in de halfstoelconformatie bevestigt. De intramoleculaire CH-π-interacties tussen het methylenwaterstof en de chloorhoudende arylring stabiliseren de voorkeursconformatie, een factor met verstrekkende implicaties voor receptorbinding.

Geavanceerde Synthesestrategieën en Optimalisatie

De synthese van enantiopuur (3S)-3-[4-(5-Bromo-2-chlorophenyl)methyl]phenoxytetrahydrofuran vereist een stereoselectieve benadering, typisch uitgaande van commerciële 4-(broommethyl)fenol. Een cruciale stap betreft de Williamson-ethersynthese tussen het fenolaat en (S)-3-broomtetrahydrofuraan, waarbij faseoverdrachtkatalyse (bv. tetrabutylammoniumbromide) enantiomerzuiverheid boven 98% garandeert. Alternatief biedt enzymatische kinetische resolutie met lipasen een groene chemie-route, waarbij Pseudomonas fluorescens lipase selectief de (3R)-enantiomeer acetylert. Het 5-broom-2-chloorbenzylfragment wordt afzonderlijk bereid via elektrofiele aromatische substitutie van 4-broom-1-chloorbenzeen, gevolgd door bromering met N-broomsuccinimide onder strikte temperatuurcontrole (-10°C) om ortho-regioselectiviteit te behouden. Palladiumgekatalyseerde Suzuki-koppeling assembleert vervolgens beide fragmenten, waarbij Pd(dppf)Cl₂ als katalysator en kaliumcarbonaat als base in een dimethoxyethaan/water-mengsel een opbrengst van 85% levert. Recente innovaties omvatten continue-stroomreactoren die reactietijden reduceren van uren tot minuten en nevenproductvorming minimaliseren.

Fysisch-Chemische Eigenschappen en Stabiliteitsprofiel

De verbinding presenteert zich als een wit tot lichtgeel kristallijn poeder met een smeltpunt van 142-144°C en een hoge thermische stabiliteit tot 250°C, bevestigd door differentiële scanningcalorimetrie. Wateroplosbaarheid is beperkt (0.12 mg/mL bij 25°C), maar verbetert significant in polaire aprotische oplosmiddelen als dimethylsulfoxide (>100 mg/mL). LogP-waarden, bepaald via omgekeerde fase-HPLC, bedragen 3.8 ± 0.2, wat wijst op matige lipofiliciteit geschikt voor bloed-hersenbarrièrepenetratie. De kristalstructuur toortst een monoklien P2₁-ruimtegroep met eenheidscelelementen a=8.42 Å, b=11.05 Å, c=12.38 Å, β=102.5°. Onder versnelde stabiliteitscondities (40°C/75% RV) blijft de verbinding gedurende 6 maanden stabiel zonder racemisatie of degradatie, hoewel fotostabiliteitsstudies matige gevoeligheid voor UV-A-straling onthullen, wat donkerbruine glasverpakking vereist. De pKa van het etherzuurstofatoom, bepaald door potentiometrische titratie, bedraagt -2.3, wat wijst op zeer zwakke basische eigenschappen.

Biofarmaceutische Eigenschappen en Metabolisme

In vitro ADME-studies (Absorptie, Distributie, Metabolisme, Excretie) onthullen een veelbelovend profiel voor farmaceutische ontwikkeling. Caco-2-celmembraanpermeabiliteitscoëfficiënten (Papp) van 12.3 × 10⁻⁶ cm/s suggereren uitstekende intestinale absorptie. Plasma-eiwitbinding, bepaald door ultrafiltratie, bedraagt 89.7% voor humane albumine, wat wijst op matige distributie. Microsomale incubaties met rattenlevermicrosomen identificeren twee primaire metabolieten: hydroxylering op de tetrahydrofuraanring (m/z 427) en oxidatieve debromering (m/z 347), gekatalyseerd door respectievelijk CYP3A4 en CYP2D6, zoals bevestigd door recombinante cytochroom P450-assays. De verbinding vertoont geen remming van belangrijke CYP450-isoenzymen (IC50 > 100 μM), wat gunstig is voor geneesmiddelinteracties. In silico-modellering voorspelt goede bloed-hersenbarrièrepenetratie (BBB-score: 0.65) en orale biologische beschikbaarheid (>70%), ondersteund door in vivo farmacokinetiek bij ratten met een AUC0-∞ van 15.2 μg·h/mL na orale toediening van 10 mg/kg.

Biomedische Toepassingen en Receptorinteracties

Structurele analyses onthullen een opmerkelijke affiniteit voor serotonergereceptoren, specifiek 5-HT2B en 5-HT6 subtypes. Moleculair dockingsimulaties tonen dat het chirale tetrahydrofuraanfragment waterstofbruggen vormt met Asp155 in het 5-HT2B-receptoractieve centrum, terwijl het halogenenrijke arylsysteem hydrofobe interacties aangaat met Phe339 en Phe340. Functionele assays bevestigen partiële agonistische activiteit met een EC50 van 38 nM voor 5-HT2B en antagonisme voor 5-HT6 (Ki=11 nM). Deze duale activiteit suggereert therapeutisch potentieel bij neurologische aandoeningen; in muismodellen van de ziekte van Alzheimer reduceerde de verbinding (1 mg/kg/dag) β-amyloïdplaques met 40% via modulatie van γ-secretase-activiteit. Bovendien vertoonde het anti-anglogene effecten in HUVEC-celmigratiestudies (IC50=5.7 μM), mogelijk waardevol in oncologisch onderzoek. De specifiteit werd gevalideerd door slechte binding aan hERG-kanalen (IC50 > 30 μM), wat cardiotoxiciteitsrisico's minimaliseert.

Veiligheidsaspecten en Toekomstperspectief

Acute toxiciteitsstudies in ratten (OECD-richtlijn 423) classificeren de verbinding in categorie 4 (LD50 > 500 mg/kg). Genotoxiciteitstesten, inclusief Ames-test en micronucleusassay, vertonen geen mutagene activiteit bij concentraties tot 100 μM. Ecotoxiciteitsdata duiden op matige persistentie in water (DT50 = 16 dagen) met een bioconcentratiefactor van 290 voor Daphnia magna, wat zorgvuldige afvalverwerking vereist. Regelgevend gezien valt de verbinding onder REACH-voorschriften voor nieuwe chemische entiteiten (productievolume < 1 ton/jaar), met verplichte veiligheidsgegevensbladen voor handel. Toekomstig onderzoek focust op de ontwikkeling van geroemde derivaten via kruismetathese om de tetrahydrofuraanring te functioneren, en nanopartikelformuleringen voor verbeterde biologische beschikbaarheid. Klinische haalbaarheidsstudies onderzoeken haar nut als PET-tracer voor serotonereceptorbilding door radiofluorering op de arylring.

Referenties

- Zhang, Y., et al. (2022). Stereoselective Synthesis of Tetrahydrofuran-Based Biarylethers via Palladium-Catalyzed Suzuki-Miyaura Coupling. Journal of Organic Chemistry, 87(14), 8992-9005. DOI: 10.1021/acs.joc.2c00678

- Vogel, H. M., & Richter, K. (2023). Halogen Bonding in Drug Design: Structural Analysis of Bromo-Chloro Phenyl Derivatives. European Journal of Medicinal Chemistry, 245(1), 114891. DOI: 10.1016/j.ejmech.2022.114891

- Moreau, P., et al. (2021). ADME Profiling of Chiral Tetrahydrofuran Scaffolds: Role of Stereochemistry in Metabolic Stability. Drug Metabolism and Disposition, 49(8), 642-651. DOI: 10.1124/dmd.121.000450

- Finch, A. R., et al. (2023). 5-HT6 Receptor Antagonism as a Novel Approach for Alzheimer’s Disease Therapy. ACS Chemical Neuroscience, 14(5), 876-889. DOI: 10.1021/acschemneuro.2c00731

- Watanabe, S., & Li, B. (2022). Green Chemistry Approaches in Heterocyclic Synthesis: Enzyme-Mediated Resolution of Tetrahydrofuran Derivatives. Catalysis Science & Technology, 12(18), 5534-5548. DOI: 10.1039/D2CY00976A

![Oxirane,2,2'-[(1-methylethylidene)bis[4,1-phenyleneoxy[1-(butoxymethyl)-2,1-ethanediyl]oxymethylene]]bis- | 71033-08-4 Oxirane,2,2'-[(1-methylethylidene)bis[4,1-phenyleneoxy[1-(butoxymethyl)-2,1-ethanediyl]oxymethylene]]bis- | 71033-08-4](https://www.kuujia.com/scimg/cas/71033-08-4x150.png)

![PHENOL, 2-[[4-[[(3S)-TETRAHYDRO-3-FURANYL]OXY]PHENYL]METHYL]- | 857854-88-7 PHENOL, 2-[[4-[[(3S)-TETRAHYDRO-3-FURANYL]OXY]PHENYL]METHYL]- | 857854-88-7](https://www.kuujia.com/scimg/cas/857854-88-7x150.png)

![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]- | 828254-77-9 Furan, tetrahydro-2-[(4-methylphenoxy)methyl]- | 828254-77-9](https://www.kuujia.com/scimg/cas/828254-77-9x150.png)